molecular formula C32H68Sn B036588 Tetraoctyltin CAS No. 3590-84-9

Tetraoctyltin

Cat. No.: B036588
CAS No.: 3590-84-9
M. Wt: 571.6 g/mol
InChI Key: JTGNPNLBCGBCMP-UHFFFAOYSA-N
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Description

Tetraoctyltin, also known as tetraoctylstannane, is an organotin compound with the molecular formula C₃₂H₆₈Sn. It is characterized by the presence of four octyl groups attached to a central tin atom. This compound is primarily used in the production of polyvinyl chloride (PVC) heat stabilizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraoctyltin can be synthesized through the reaction of tin tetrachloride with octylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:

SnCl4+4C8H17MgBrSn(C8H17)4+4MgBrCl\text{SnCl}_4 + 4 \text{C}_8\text{H}_{17}\text{MgBr} \rightarrow \text{Sn(C}_8\text{H}_{17})_4 + 4 \text{MgBrCl} SnCl4​+4C8​H17​MgBr→Sn(C8​H17​)4​+4MgBrCl

The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, this compound is produced by reacting tin tetrachloride with octylmagnesium bromide or octyllithium. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Substitution Reagents: Organolithium reagents, Grignard reagents.

    Catalysts for Coupling Reactions: Palladium acetate, other palladium complexes.

Major Products Formed:

Scientific Research Applications

Tetraoctyltin has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Tetraethyltin: An organotin compound with four ethyl groups attached to a tin atom.

    Tetrabutyltin: An organotin compound with four butyl groups attached to a tin atom.

    Tetrahexyltin: An organotin compound with four hexyl groups attached to a tin atom.

Comparison: Tetraoctyltin is unique among these compounds due to the longer carbon chain of its octyl groups, which can influence its reactivity and physical properties. For example, this compound has a higher molecular weight and boiling point compared to tetraethyltin and tetrabutyltin. The longer carbon chains also make this compound more hydrophobic, which can affect its solubility and interactions with other molecules .

Properties

IUPAC Name

tetraoctylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/4C8H17.Sn/c4*1-3-5-7-8-6-4-2;/h4*1,3-8H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTGNPNLBCGBCMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(CCCCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID3027538
Record name Stannane, tetraoctyl-
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Molecular Weight

571.6 g/mol
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CAS No.

3590-84-9
Record name Tetraoctylstannane
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Record name Tetraoctyltin
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Record name Stannane, tetraoctyl-
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Record name Tetraoctyltin
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the environmental fate of tributyltin (TBT), and how does it degrade in natural settings?

A1: Tributyltin (TBT) is a toxic organotin compound known to persist in the environment, particularly in sediments. Research suggests that microbial processes in freshwater riverbed sediments can transform TBT into less harmful inorganic tin. [] This biodegradation process appears to be more efficient in organic-rich sediments compared to sandy, organic-poor sediments. [] For example, a study observed a faster degradation rate of TBT (half-life = 28 days) in organic-rich beaver pond sediments compared to sandy sediments from Crystal Lake (half-life = 78 days). [] This finding highlights the role of environmental factors in influencing the degradation of organotin compounds like TBT.

Q2: How can organotin compounds like tetraoctyltin be analyzed in complex biological samples?

A2: Analysis of organotin compounds in biological samples like fish, mussels, and barnacles can be effectively achieved using a technique involving in situ derivatization and extraction with sodium tetraethylborate. [] This method minimizes matrix effects common in biological samples and ensures complete sample dissolution. [] The use of multiple internal standards, including tripropyltin chloride, this compound, and tetrabutyltin, helps to control for variations in derivatization efficiency, extraction recovery, and gas chromatography performance, respectively. [] This rigorous approach allows for accurate and reliable quantification of organotin species in various biological matrices.

Q3: Can this compound be utilized in material science applications, and what are the advantages of such applications?

A3: this compound has shown promise in material science applications, particularly in the synthesis of nanocomposites. For instance, it can be used as a catalyst to facilitate the grafting of polymers like poly(ε-caprolactone) (PCL) onto magnetic nanoparticles like maghemite (γ-Fe2O3). [] This grafting process involves functionalizing PCL with silane groups using this compound as a catalyst, followed by reaction with the maghemite nanoparticles. [] The resulting composite nanoparticles with covalently grafted PCL have potential applications in various fields, including drug delivery and biomedical imaging.

Q4: How do the structural features of this compound influence its properties and applications?

A4: this compound's molecular structure significantly impacts its physical and chemical properties. It comprises a central tin atom bonded to four octyl chains, resulting in a bulky, non-polar molecule. [] This structure contributes to its low polarity and high molecular weight, making it suitable for applications like polymer grafting [] and as a model compound for studying molecular motions in complex liquids like lubricants. [] Understanding the relationship between this compound's structure and its properties is crucial for tailoring its use in diverse applications.

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